molecular formula C11H26Cl2N2O B1440790 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride CAS No. 1220035-76-6

2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride

Cat. No. B1440790
M. Wt: 273.24 g/mol
InChI Key: RWJCWLBYMPERCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride, also known as 2-Et-2-PEA-Et-HCl, is a synthetic, water-soluble, chiral compound that has been used in a variety of scientific research applications. It is a strong base and has been used as a reagent in organic synthesis. It is also used as a catalyst in the synthesis of various compounds. Furthermore, it has been studied for its biochemical and physiological effects and its potential applications in medical research.

Scientific Research Applications

  • Synthesis of Schiff and Mannich Bases of Isatin Derivatives : This study involved the synthesis of Schiff and Mannich bases of isatin derivatives using compounds that include structures similar to 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride. These chemical structures were confirmed by IR, 1H- and 13C-NMR data and elemental analysis, indicating their potential in organic synthesis and chemical analysis (Bekircan & Bektaş, 2008).

  • Selective Reagent for Removal and Recovery of Various Anions : The compound was tested for its ability to selectively precipitate anions. It showed reactivity with oxyanions of Group VIB and vanadium, suggesting its application in the separation and analysis of these anions (Heininger & Meloan, 1992).

  • Synthesis of Potential Antidepressants and Tranquillizers : The hydrobromide of a related compound was used in reactions to produce a variety of chemical structures, showcasing the compound's role in the synthesis of potential pharmacological agents (Vejdělek & Protiva, 1990).

  • Synthesis of Piperidine Derivatives : Research on the synthesis of dihydropyrrol-2-ones and highly substituted piperidines involved the use of related compounds. This indicates the chemical's role in synthesizing complex organic molecules (Zarei & Sajadikhah, 2016).

  • Catalysis in Organic Synthesis : The compound and its derivatives have been used in zeolite catalyzed reactions, demonstrating its utility in facilitating chemical transformations (Reddy, Kulkarni & Subrahmanyam, 1994).

  • Peptide Chemistry : A study described the use of a related compound as a carboxyl-protecting group in peptide chemistry, highlighting its utility in the synthesis and protection of peptides (Chantreux, Gamet, Jacquier & Verducci, 1984).

  • Biological Activity of New Substituted Spiro Pyrazolethieno, Pyrimidinethieno, and Benzodiazepinethieno Pyridazine Derivatives : This research explored the synthesis and antimicrobial activity of compounds related to 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride, indicating its relevance in medicinal chemistry (Faty, Hussein & Youssef, 2010).

properties

IUPAC Name

2-[ethyl(2-piperidin-4-ylethyl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O.2ClH/c1-2-13(9-10-14)8-5-11-3-6-12-7-4-11;;/h11-12,14H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJCWLBYMPERCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1CCNCC1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
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2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
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2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
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2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
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2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
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2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride

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